

A Comprehensive Technical Guide to 2,6-Pyridinedicarbonyl Dichloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Pyridinedicarbonyl dichloride**

Cat. No.: **B1361049**

[Get Quote](#)

Introduction

2,6-Pyridinedicarbonyl dichloride, with the CAS number 3739-94-4, is a highly reactive organic compound that serves as a pivotal building block in supramolecular chemistry, medicinal chemistry, and materials science.^{[1][2][3][4]} Its rigid pyridine core and two reactive acyl chloride functionalities allow for the construction of complex molecular architectures, including macrocycles, polymers, and novel ligands for metal coordination. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental protocols for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of **2,6-pyridinedicarbonyl dichloride** are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification.

Property	Value	Reference
CAS Number	3739-94-4	[1] [2] [4] [5] [6]
Molecular Formula	C ₇ H ₃ Cl ₂ NO ₂	[1] [2]
Molecular Weight	204.01 g/mol	[1] [2] [4]
Appearance	White to brown crystalline powder/crystals	[1]
Melting Point	56-58 °C	[1] [4] [5]
Boiling Point	284 °C	[4] [5]
Density	1.506 g/cm ³	[1]
Solubility	Insoluble in water; soluble in acetone and diethyl ether	[1] [7]
Vapor Pressure	0.00292 mmHg at 25°C	[1]
Refractive Index	1.576	[1]
Flash Point	126.007 °C	[1]

Safety and Handling

2,6-Pyridinedicarbonyl dichloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[\[3\]](#)[\[8\]](#)[\[9\]](#) Adherence to appropriate safety protocols is crucial to minimize risks.

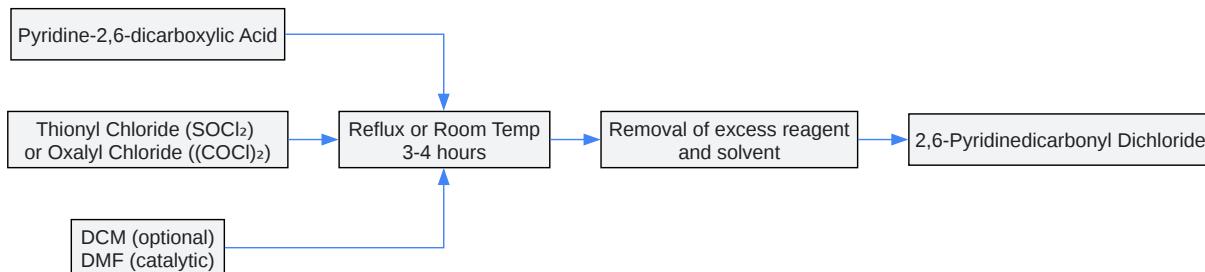
Hazard Information	Precautionary Measures
Causes severe skin burns and eye damage (H314)[2][10].	Wear protective gloves, clothing, eye, and face protection (P280)[10].
May cause respiratory irritation[8].	Do not breathe dust/fume/gas/mist/vapors/spray (P260)[10]. Use only in a well-ventilated area[8].
Harmful if swallowed or inhaled (H302 + H332)[4].	Wash thoroughly after handling (P264)[10]. If swallowed, rinse mouth and do not induce vomiting[10]. If inhaled, move to fresh air[10].
Moisture sensitive; reacts with water[3][9].	Store in a dry, cool, and well-ventilated place in a tightly closed container[8][9]. Protect from moisture[8][9].
Incompatible with water, strong bases, and strong oxidizing agents[9].	Avoid contact with incompatible materials[9].

Applications in Organic Synthesis

The primary utility of **2,6-pyridinedicarbonyl dichloride** lies in its role as a precursor for a variety of complex organic molecules. Its bifunctional nature makes it an ideal candidate for polymerization and macrocyclization reactions. Key applications include:

- **Synthesis of Macrocycles:** It is a crucial reagent in the preparation of pyridine-based polyamido-polyester optically active macrocycles.[1][4][11]
- **Preparation of Schiff Bases:** It serves as a starting material for the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, which have been investigated for their potential antimicrobial properties.[1][4]
- **Ligand Development:** The pyridine nitrogen and the amide functionalities derived from it can chelate metal ions, making it a valuable component in the design of novel ligands.
- **Fluorescent Probes:** It is used in the synthesis of molecules like N,N'-bis(1-pyrenylmethyl)pyridine-2,6-dicarboxamide, which have applications in fluorescence spectroscopy.[1][4]

Experimental Protocols


Synthesis of 2,6-Pyridinedicarbonyl Dichloride

This protocol details the preparation of the title compound from its corresponding dicarboxylic acid.

Reaction: Pyridine-2,6-dicarboxylic acid is converted to **2,6-pyridinedicarbonyl dichloride** using thionyl chloride or oxalyl chloride.

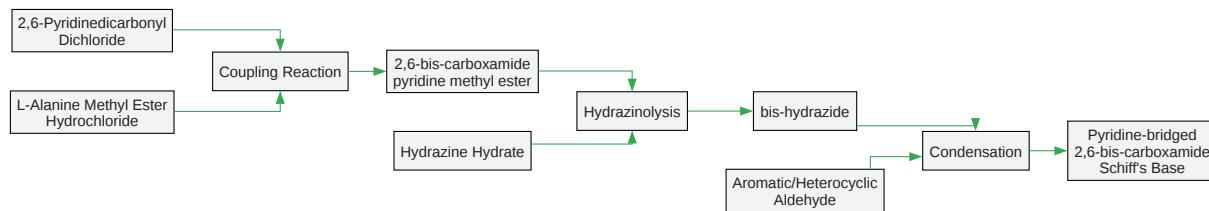
Methodology:

- Using Thionyl Chloride:
 - Suspend pyridine-2,6-dicarboxylic acid (0.52 mmol, 105 mg) in thionyl chloride (7 mL).[10]
 - Heat the mixture to reflux and maintain for 3 hours.[10]
 - After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield a white solid.[10]
 - The crude product can be used in subsequent steps without further purification.[10]
- Using Oxalyl Chloride:
 - Suspend pyridine-2,6-dicarboxylic acid in dichloromethane (DCM, 30-50 mL).
 - Add a catalytic amount of dimethylformamide (DMF, 5-10 drops).
 - Add oxalyl chloride (4-6 equivalents) dropwise to the suspension.
 - Stir the mixture vigorously at room temperature for 3-4 hours until a clear solution is formed.
 - Remove the solvent and volatile residues using a rotary evaporator.
 - Further remove any remaining residues by azeotropic distillation with anhydrous toluene.
 - The resulting crude acid chloride should be dried under vacuum and used immediately.

[Click to download full resolution via product page](#)

Synthesis of 2,6-Pyridinedicarbonyl Dichloride.

Synthesis of Pyridine-Bridged 2,6-bis-carboxamide Schiff's Bases


This protocol exemplifies the use of **2,6-pyridinedicarbonyl dichloride** in the synthesis of more complex molecules with potential biological activity.[1][2]

Reaction: A multi-step synthesis starting with the coupling of **2,6-pyridinedicarbonyl dichloride** with an amino acid ester, followed by hydrazinolysis and condensation with an aldehyde.

Methodology:

- Synthesis of 2,6-bis-carboxamide pyridine methyl esters:
 - Dissolve L-alanine methyl ester hydrochloride or 2-methylalanine methyl ester hydrochloride in a suitable solvent.
 - Couple this with **2,6-pyridinedicarbonyl dichloride**.[1][2]
- Hydrazinolysis to form bis-hydrazides:

- Treat the resulting 2,6-bis-carboxamide pyridine methyl esters with hydrazine hydrate in absolute ethanol.[1][2]
- This step converts the methyl esters to hydrazides.
- Formation of Schiff's Bases:
 - React the bis-hydrazides with an appropriate aromatic or heterocyclic aldehyde.[1][2]
 - This condensation reaction forms the final pyridine-bridged 2,6-bis-carboxamide Schiff's bases.[1][2]

[Click to download full resolution via product page](#)

Synthesis of Pyridine-Bridged Schiff's Bases.

Conclusion

2,6-Pyridinedicarbonyl dichloride is a versatile and valuable reagent in modern organic synthesis. Its ability to readily react with nucleophiles to form stable amide bonds makes it a cornerstone for the construction of intricate molecular designs. A thorough understanding of its properties and safe handling procedures is paramount for its effective and secure utilization in research and development, particularly in the quest for new therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. 2,6-Pyridinedicarbonyl dichloride 97 3739-94-4 [sigmaaldrich.com]
- 5. 2,6-Pyridinedicarbothioic acid - Wikipedia [en.wikipedia.org]
- 6. WO2003082824A1 - Synthesis of 2,6-dicarbonylpyridines - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 2,6-吡啶二甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,6-Pyridinedicarboxylic acid chloride | 3739-94-4 [chemicalbook.com]
- 10. Item - Synthesis and Characterization of Pyridine-Based Polyamido-Polyester Optically Active Macrocycles and Enantiomeric Recognition for d- and l-Amino Acid Methyl Ester Hydrochloride - figshare - Figshare [figshare.com]
- 11. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,6-Pyridinedicarbonyl Dichloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361049#2-6-pyridinedicarbonyl-dichloride-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com